molecular formula C5H9NO B15218260 (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

(1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Cat. No.: B15218260
M. Wt: 99.13 g/mol
InChI Key: TWWBQCNHUYGMJP-CRCLSJGQSA-N
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Description

Significance of Bridged Heterocyclic Systems in Chemical Research

Bridged heterocyclic systems are a class of organic compounds characterized by a bicyclic structure in which the two rings share non-adjacent atoms. This structural feature imparts a high degree of rigidity and a defined three-dimensional geometry, which are highly desirable attributes in the design of biologically active molecules and advanced materials. The constrained conformation of these systems can lead to enhanced binding affinity and selectivity for biological targets, as well as unique physical and chemical properties. Consequently, the development of synthetic methodologies for accessing novel bridged heterocyclic scaffolds is an active and important area of chemical research.

Overview of Aziridine (B145994) and Epoxide Ring Systems as Synthetic Intermediates

Aziridines and epoxides, three-membered heterocyclic rings containing nitrogen and oxygen respectively, are highly valuable intermediates in organic synthesis. thieme-connect.de Their significance stems from the inherent ring strain, which makes them susceptible to nucleophilic ring-opening reactions. thieme-connect.de This reactivity allows for the stereospecific introduction of two functional groups in a 1,2-relationship, providing a powerful tool for the construction of complex molecular architectures. thieme-connect.de The synthetic utility of these three-membered rings is well-established, with numerous methods developed for their stereoselective synthesis and subsequent transformation into a wide array of functionalized products. thieme-connect.deresearchgate.net

Contextualizing (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane within Advanced Organic Synthesis

This compound is a chiral molecule that incorporates the structural features of an epoxide, an aziridine, and a bicyclo[4.1.0]heptane framework within a single, compact structure. Specifically, it can be viewed as a morpholine (B109124) ring fused with a cyclopropane (B1198618) ring. This unique combination of functionalities and stereochemical complexity makes it a potentially valuable building block in advanced organic synthesis. The defined spatial arrangement of the oxygen and nitrogen atoms, along with the inherent reactivity of the fused three-membered ring, offers opportunities for the synthesis of novel and complex molecular targets, particularly in the realm of medicinal chemistry where three-dimensional scaffolds are highly sought after.

The hydrochloride salt of this compound is a known entity, as indicated by its CAS number.

PropertyValue
Compound Name This compound hydrochloride
CAS Number 2920207-45-8
Molecular Formula C₅H₁₀ClNO
Molecular Weight 135.59 g/mol

This data is for the hydrochloride salt of the compound. achemblock.com

Scope and Objectives of Research on this compound

Research into this compound and related structures is driven by the need for novel, stereochemically defined building blocks for the synthesis of complex molecules. A primary objective is the development of efficient and stereoselective synthetic routes to access this and other stereoisomers of the 2-oxa-5-azabicyclo[4.1.0]heptane scaffold. rsc.orgrsc.org A key strategy in this endeavor involves the diastereoselective cyclopropanation of chiral precursors derived from readily available starting materials like amino acids. rsc.orgrsc.org Understanding the reactivity of this strained bicyclic system, particularly the regio- and stereoselectivity of ring-opening reactions, is another crucial research goal. Ultimately, the aim is to utilize these unique scaffolds in the synthesis of novel compounds with potential applications in medicinal chemistry and other areas of chemical science.

A general strategy for the synthesis of the 2-oxa-5-azabicyclo[4.1.0]heptane scaffold has been reported, highlighting a pathway that starts from common amino acids like serine and threonine. rsc.orgrsc.org This approach allows for the creation of stereochemically dense structures through a few high-yielding steps. rsc.orgrsc.org The stereochemistry of the final product can be influenced by the choice of the starting β-hydroxy-α-amino acid and the conditions of the transition metal-catalyzed cyclopropanation. rsc.orgrsc.org While a general methodology exists, specific and detailed research findings, including comprehensive characterization data for the (1R,6S) isomer, are not extensively documented in publicly available literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1R,6S)-2-oxa-5-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C5H9NO/c1-2-7-5-3-4(5)6-1/h4-6H,1-3H2/t4-,5+/m0/s1

InChI Key

TWWBQCNHUYGMJP-CRCLSJGQSA-N

Isomeric SMILES

C1CO[C@@H]2C[C@@H]2N1

Canonical SMILES

C1COC2CC2N1

Origin of Product

United States

Advanced Synthetic Methodologies for 1r,6s 2 Oxa 5 Azabicyclo 4.1.0 Heptane

Strategies for Stereoselective Construction of the Bicyclic Core

The primary challenge in synthesizing (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane lies in the precise installation of the four contiguous stereocenters. Various strategies have been explored to achieve this, broadly categorized into chiral pool approaches, asymmetric catalysis, and diastereoselective cyclizations.

Chiral Pool Approaches to Precursor Synthesis

The chiral pool approach leverages naturally occurring, enantiomerically pure starting materials to introduce the desired stereochemistry. researchgate.net Carbohydrates and amino acids are common starting points for the synthesis of highly functionalized and stereochemically rich molecules.

A plausible chiral pool-based synthesis of a precursor to this compound could commence from a readily available carbohydrate like D-glucose. For instance, the synthesis of cyclophellitol, a related 7-oxabicyclo[4.1.0]heptane derivative, has been achieved from L-glucose, demonstrating the utility of sugars as chiral starting materials for such bicyclic systems. researchgate.net A hypothetical route to a key precursor for the target molecule could involve the transformation of a protected hexopyranoside into a cyclohexene (B86901) derivative bearing appropriately positioned amino and hydroxyl functionalities, primed for subsequent aziridination and epoxidation.

Table 1: Potential Chiral Pool Starting Materials and Key Transformations

Chiral Pool SourceKey IntermediateRelevant Transformations
D-GlucoseSubstituted Cyclohexenol (B1201834)Ferrier carbocyclization, enzymatic resolutions
L-SerineChiral allylic amineOlefin metathesis, functional group interconversion
(-)-Quinic AcidFunctionalized Cyclohexane (B81311)Ring opening, stereoselective reductions

Asymmetric Catalysis in Ring Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of specific stereoisomers from achiral or racemic precursors. For the construction of the 2-Oxa-5-azabicyclo[4.1.0]heptane core, the key steps amenable to catalytic asymmetric control are the aziridination and epoxidation of a cyclohexene precursor.

Asymmetric Epoxidation: The Sharpless-Katsuki asymmetric epoxidation of allylic alcohols is a well-established method for the enantioselective synthesis of epoxides. A suitably functionalized cyclohexenol could be subjected to these conditions to install the epoxide with the desired (1R, 6S) configuration. Various transition metal catalysts, often based on titanium or vanadium, in conjunction with chiral ligands like diethyl tartrate, are employed for this transformation.

Asymmetric Aziridination: Similarly, the asymmetric aziridination of olefins can be achieved using various transition metal catalysts, including those based on rhodium, copper, and iridium, with chiral ligands. The choice of catalyst and nitrogen source is crucial for achieving high enantioselectivity. For a cyclohexenyl amine precursor, a directed aziridination could be employed to control the stereochemical outcome.

Table 2: Representative Catalytic Systems for Asymmetric Epoxidation and Aziridination

ReactionCatalyst SystemLigandTypical Substrate
Asymmetric EpoxidationTi(OiPr)₄Diethyl Tartrate (DET)Allylic Alcohols
Asymmetric Aziridination[Rh₂(OAc)₄]Chiral Bis(oxazoline)Olefins
Asymmetric AziridinationCu(I) saltsChiral DiamineStyrenes

Diastereoselective Cyclization Reactions

When a precursor molecule already contains one or more stereocenters, these can be used to direct the stereochemical outcome of subsequent ring-forming reactions. This substrate-controlled diastereoselectivity is a powerful tool in the synthesis of complex molecules.

In the context of this compound, a chiral, non-racemic cyclohexenol derivative bearing a pendant amine or a related nitrogen functionality can undergo diastereoselective epoxidation. The existing stereochemistry of the hydroxyl group can direct the epoxidizing agent to one face of the double bond, leading to the formation of the desired epoxide diastereomer. Similarly, a chiral allylic amine can direct a subsequent aziridination reaction. The relative stereochemistry between the existing chiral center and the newly formed rings is dictated by the transition state of the cyclization reaction, which is influenced by steric and electronic factors.

Development of Novel Synthetic Routes to the Aziridine-Epoxide Framework

Beyond the stepwise construction of the two rings, researchers have focused on developing more convergent and efficient routes to the fused aziridine-epoxide framework. These often involve intramolecular ring-closing strategies or tandem reaction sequences.

Intramolecular Ring-Closing Strategies

Intramolecular reactions are often favored in synthesis due to their efficiency and potential for high stereoselectivity. The synthesis of the 2-Oxa-5-azabicyclo[4.1.0]heptane skeleton can be envisioned through the intramolecular cyclization of a suitably functionalized cyclohexane precursor.

One such strategy could involve an intramolecular aziridination of an epoxy-allylic amine. In this scenario, a cyclohexene precursor is first epoxidized, and then a tethered amine nucleophile displaces a leaving group on the adjacent carbon to form the aziridine (B145994) ring in a fused fashion. The stereochemistry of the epoxide can direct the trajectory of the intramolecular attack, thus controlling the stereochemistry of the newly formed aziridine ring.

Conversely, an intramolecular epoxidation of an aziridino-allylic alcohol could also be employed. Here, the aziridine is formed first, and a tethered hydroxyl group then directs the epoxidation of the adjacent double bond. The success of these strategies hinges on the careful design of the precursor to favor the desired intramolecular cyclization pathway.

Tandem Reaction Sequences for Bicyclic Assembly

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. The construction of the 2-Oxa-5-azabicyclo[4.1.0]heptane framework is amenable to such strategies.

A potential tandem sequence could involve a chemo- and stereoselective epoxidation of one double bond in a cyclohexadiene derivative, followed by an in situ aziridination of the remaining double bond. The challenge in such a sequence lies in achieving selectivity for the two different functionalization reactions.

Another approach could be a tandem aziridination-ring expansion. For example, a reaction between an appropriate diene and a nitrogen source could initially form a bicyclic aziridine, which then undergoes a subsequent rearrangement or addition reaction to form the fused epoxide ring. While conceptually elegant, these tandem reactions often require careful optimization of reaction conditions to achieve the desired outcome. The development of new catalytic systems that can mediate such complex transformations is an active area of research. nih.gov

Green Chemistry Approaches to Synthesis

In recent years, the principles of green chemistry have become integral to the design of synthetic routes, aiming to reduce environmental impact through the use of sustainable materials and processes. In the context of synthesizing bicyclic aziridines like this compound, several green chemistry strategies are being explored.

One notable approach is the development of transition-metal-free reactions. A straightforward, sustainable methodology for the oxidative cyclopropanation of aza-1,6-enynes has been devised, leading to the formation of functionalized azabicyclo[4.1.0]heptane derivatives. nih.govrsc.org This method offers operational simplicity, rapid reaction times, and compatibility with a wide range of functional groups, avoiding the use of potentially toxic and expensive metal catalysts. nih.govrsc.org

Another key aspect of green synthesis is the use of environmentally benign solvents and reagents. Research into related heterocyclic compounds has demonstrated the feasibility of metal- and solvent-free domino reactions for the synthesis of complex molecules. While not yet specifically reported for this compound, these principles are highly applicable. The ideal green synthesis would utilize water or bio-based solvents, employ catalytic rather than stoichiometric reagents, and minimize waste generation through high atom economy.

The following table summarizes some green chemistry approaches relevant to the synthesis of the aza-bicyclo[4.1.0]heptane core structure.

Green Chemistry ApproachDescriptionPotential Advantages
Transition-Metal-Free Catalysis Utilizes organic catalysts or proceeds without a catalyst, often initiated by radical or photochemical means. nih.govrsc.orgAvoids heavy metal contamination, reduces cost, and simplifies purification.
Solvent-Free Reactions Reactions are conducted in the absence of a solvent, often under neat conditions or using one of the reactants as the solvent.Reduces solvent waste, can lead to higher reaction rates, and simplifies work-up.
Use of Benign Solvents Employs water, supercritical fluids, or biodegradable solvents in place of hazardous organic solvents.Minimizes environmental pollution and health risks.
Catalyst-Free Oxidative Cyclization Employs an oxidant like iodobenzene (B50100) diacetate (PIDA) at room temperature without the need for a metal catalyst to form pyran-fused 2-acetoxy-NH-aziridines. sigmaaldrich.comOffers operational simplicity, mild reaction conditions, and avoids metal waste.

Enantioselective and Diastereoselective Control in the Formation of this compound

The therapeutic efficacy of chiral molecules is often dependent on their specific stereochemistry. Therefore, achieving high levels of enantioselective and diastereoselective control is paramount in the synthesis of this compound.

The stereochemistry of the final bicyclic product is frequently dictated by the configuration of the starting material. The synthesis of related bicyclic aziridines often commences from chiral, non-racemic cyclic allylic alcohols or amino alcohols. The inherent chirality of these precursors directs the stereochemical course of the subsequent cyclization reaction.

For instance, in the stereoselective aziridination of cyclic allylic alcohols, the facial selectivity of the nitrogen atom addition is guided by the existing stereocenters in the starting material. cmu.edu The intramolecular nature of the ring-closing step to form the aziridine ring ensures that the stereochemical information from the precursor is transferred to the product. A plausible synthetic route to this compound would likely involve an intramolecular cyclization of a suitably protected trans-4-amino-5-hexen-1-ol derivative, where the stereocenters in the amino alcohol precursor would determine the final (1R,6S) configuration.

In cases where the starting material is not chiral or when higher levels of stereocontrol are required, chiral auxiliaries and catalysts play a crucial role.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.netnih.gov After the desired transformation, the auxiliary is removed. Oxazolidinones, for example, are versatile chiral auxiliaries that can be used to control the stereochemistry of various bond-forming reactions. sigmaaldrich.com In the context of synthesizing the precursor to this compound, a chiral auxiliary could be employed to introduce the necessary stereocenters in the acyclic amino alcohol chain before the final cyclization.

Chiral Catalysts: Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. For the aziridination step, various chiral transition-metal complexes have been developed. Chiral diimine-based catalysts, for instance, have been successfully used in the asymmetric aziridination of alkenes. Copper complexes with bis(oxazoline) ligands are also effective chiral catalysts for the enantioselective aziridination of olefins. acs.org Furthermore, cobalt-based metalloradical catalysis has been shown to be effective for the intramolecular radical aziridination of allylic sulfamoyl azides to construct strained bicyclic aziridines. nih.gov The choice of metal and ligand is critical for achieving high enantiomeric excess (ee).

The table below presents examples of chiral catalysts used in asymmetric aziridination reactions that could be adapted for the synthesis of the target compound.

Catalyst SystemLigand TypeMetalTypical SubstrateReported Enantioselectivity (ee)
Jacobsen-Katsuki typeSalenManganeseStyrenes, cis-Disubstituted OlefinsHigh to excellent
Evans/Jacobsen typeBis(oxazoline)Copper(I)Various OlefinsModerate to high
Chiral Diimine ComplexesDiimineCopper(I)Cinnamate EstersUp to 94%
Metalloradical PorphyrinPorphyrinCobalt(II)Allylic Sulfamoyl AzidesHigh

Even with highly stereoselective synthetic methods, the final product may contain minor amounts of other stereoisomers. Therefore, efficient methods for the separation of stereoisomers and enhancement of enantiomeric purity are essential.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers and diastereomers. nih.gov Patents related to similar azabicyclo[4.1.0]heptane derivatives explicitly mention the use of chiral HPLC for the separation of enantiomers. google.com The choice of the chiral stationary phase (CSP) is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. csfarmacie.cz

Another strategy involves the derivatization of the stereoisomeric mixture with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard chromatographic techniques like flash chromatography or by crystallization. Subsequent removal of the chiral resolving agent affords the separated enantiomers.

Mechanistic Insights into Key Synthetic Steps

Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and improving selectivity. The formation of the 2-oxa-5-azabicyclo[4.1.0]heptane ring system likely proceeds through an intramolecular aziridination of an unsaturated amino alcohol derivative.

The mechanism of metal-catalyzed aziridination has been a subject of extensive study. For copper-catalyzed reactions, a widely accepted mechanism involves the formation of a copper-nitrene intermediate. cmu.eduacs.orgresearchgate.net This highly reactive species then undergoes addition to the double bond of the substrate. The reaction can proceed through either a concerted or a stepwise pathway involving a metallacyclic intermediate. The stereochemical outcome is determined by the geometry of approach of the olefin to the metal-nitrene complex, which is influenced by the chiral ligands.

In the case of intramolecular aziridination, the tether connecting the nitrogen atom and the olefin plays a significant role in pre-organizing the molecule for the cyclization event. For the synthesis of this compound, the key step would be the intramolecular cyclization of a chiral amino alcohol precursor. This could be achieved through various methods, including:

Metal-catalyzed nitrene insertion: A protected amino group is converted into a nitrene or nitrenoid species, which then adds to the tethered double bond.

Intramolecular nucleophilic substitution: The hydroxyl group of the amino alcohol is converted into a good leaving group, and the amino group acts as an intramolecular nucleophile to displace it, forming the aziridine ring. This is a modification of the classic Wenker synthesis.

Radical cyclization: A nitrogen-centered radical is generated, which then adds to the double bond to form the bicyclic system. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to elucidate the transition states and intermediates of these complex reactions, providing valuable insights into the factors that control stereoselectivity. cmu.edu

Reactivity and Chemical Transformations of 1r,6s 2 Oxa 5 Azabicyclo 4.1.0 Heptane

Ring-Opening Reactions of the Aziridine (B145994) Moiety

The aziridine ring in the molecule is a "non-activated" aziridine, meaning the nitrogen atom is substituted with an alkyl group (part of the morpholine (B109124) ring) rather than a strongly electron-withdrawing group. nih.govfrontiersin.org Such aziridines are generally stable and less reactive towards nucleophiles unless activated. nih.govfrontiersin.org

Direct nucleophilic attack on the non-activated aziridine ring is typically challenging and often requires harsh conditions. frontiersin.org For a reaction to proceed, the nitrogen atom must first be activated. However, once activated, a variety of nucleophiles can open the ring. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the aziridine carbons, leading to the cleavage of a carbon-nitrogen bond. rsc.org

Common nucleophiles for such reactions include:

Nitrogen Nucleophiles: Amines can be used to form vicinal diamines. rsc.org

Carbon Nucleophiles: Organometallic reagents like organocuprates can achieve alkylative ring-opening. frontiersin.org

Oxygen Nucleophiles: Acetate and other oxygen-based nucleophiles can be employed, typically after activation of the aziridine. nih.gov

Azide (B81097): Sodium azide is a common nucleophile for introducing an azide group. nih.gov

To enhance the reactivity of the aziridine ring towards nucleophiles, electrophilic activation is necessary. mdpi.com This is typically achieved by protonation of the aziridine nitrogen under acidic conditions or by reaction with a Lewis acid. This activation forms a highly strained aziridinium (B1262131) ion, which is a much more potent electrophile. nih.govmdpi.com The formation of the aziridinium ion significantly weakens the C-N bonds, facilitating nucleophilic attack. nih.gov

The process can be summarized as:

Activation: The lone pair of electrons on the aziridine nitrogen attacks an electrophile (e.g., a proton from an acid or a Lewis acid), forming an aziridinium intermediate. mdpi.com

Nucleophilic Attack: An external nucleophile then attacks one of the electrophilic carbons of the aziridinium ion, opening the ring. nih.gov

The regioselectivity of the aziridine ring-opening is a critical aspect, governed by steric and electronic factors, and is highly dependent on the reaction conditions. ugent.bersc.org

Under neutral or basic conditions (SN2-like): For activated aziridines, nucleophilic attack generally occurs at the less sterically hindered carbon atom.

Under acidic conditions (via aziridinium ion): The site of attack is more complex. The reaction has significant SN1 character, and the nucleophile may preferentially attack the more substituted carbon, which can better stabilize the developing positive charge in the transition state. acs.org

In the context of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane, the two carbons of the aziridine ring have different steric and electronic environments due to the fused ring system. It is predicted that nucleophilic attack would occur with a high degree of regioselectivity. The reaction is expected to be stereospecific, proceeding with inversion of configuration at the center of attack, which is characteristic of an SN2-type mechanism. acs.orgnih.gov

Table 1: Predicted Regioselectivity in Aziridine Ring-Opening

Conditions Activating Agent Predominant Site of Attack Mechanism Stereochemistry
Acidic Protic or Lewis Acid More substituted carbon (if it can stabilize a partial positive charge) SN1-like Inversion of configuration

Ring-Opening Reactions of the Epoxide Moiety

The epoxide (oxirane) ring is another site of high reactivity in the molecule due to its significant ring strain. chemistrysteps.comlibretexts.org Epoxides readily undergo ring-opening reactions with a wide range of nucleophiles under either acidic or basic/nucleophilic conditions. libretexts.org

Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons in an SN2 reaction. masterorganicchemistry.com This attack occurs at the less sterically hindered carbon atom. masterorganicchemistry.comlibretexts.org The reaction results in the cleavage of the C-O bond and the formation of an alkoxide, which is subsequently protonated during workup to yield the alcohol product. masterorganicchemistry.com

In the presence of an acid catalyst, the epoxide oxygen is first protonated, converting the poor hydroxyl leaving group into a good water leaving group. libretexts.orgbyjus.comjove.com This activation makes the epoxide carbons much more electrophilic, allowing even weak nucleophiles like water or alcohols to open the ring. jove.com

The mechanism of acid-catalyzed ring-opening is a hybrid between SN1 and SN2. libretexts.orgbyjus.com The C-O bond begins to break before the nucleophile attacks, leading to a buildup of positive charge on the carbon atom. libretexts.org Consequently, the nucleophile will preferentially attack the more substituted carbon atom, as it can better stabilize this partial positive charge. libretexts.orgbyjus.com Similar to the base-catalyzed pathway, the attack occurs from the backside, resulting in a trans or anti diol product. byjus.com

Table 2: Regioselectivity of Epoxide Ring-Opening

Conditions Nucleophile Site of Attack Mechanism Stereochemistry
Basic/Nucleophilic Strong (e.g., RO⁻, CN⁻, RMgX) Less substituted carbon SN2 Anti-addition

Chemo- and Regioselective Considerations

The presence of two strained heterocyclic rings, an epoxide and an aziridine, within the this compound framework necessitates careful consideration of chemo- and regioselectivity in its reactions. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions.

In related systems, such as N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, regioselective ring-opening of the epoxide has been demonstrated. thieme-connect.com The treatment of this constitutional isomer of the target compound with a terminal alkyne under specific conditions leads to the formation of trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate. thieme-connect.com This suggests that nucleophilic attack occurs preferentially at one of the epoxide carbons, leading to a specific stereochemical outcome. The regioselectivity of such ring-opening reactions is influenced by both steric and electronic factors.

For this compound, the relative reactivity of the epoxide and aziridine rings is a key factor. Generally, the N-H aziridine is a competent nucleophile and can also be activated under acidic conditions. The reactivity of the epoxide is typically initiated by electrophilic activation of the oxygen atom followed by nucleophilic attack. The choice of catalyst, whether Lewis or Brønsted acid, can significantly influence which ring is activated and the position of nucleophilic attack.

The table below summarizes the expected chemo- and regioselective reactions based on analogous systems.

Reagent/ConditionExpected Predominant ReactionRegioselectivityProduct Type
Strong nucleophile (e.g., organometallic)Aziridine ring-openingAttack at the less hindered carbonSubstituted piperidine (B6355638) derivative
Acid catalysis with weak nucleophileEpoxide ring-openingAttack at the more substituted carbon (via stabilized carbocation-like transition state)Substituted piperidine derivative
Metal-catalyzed reactionsDependent on metal; can favor either ring openingDependent on catalyst and ligandsVaried, including rearranged products

Tandem and Cascade Reactions Involving Both Heterocyclic Rings

The unique arrangement of the epoxide and aziridine rings in this compound allows for the design of tandem and cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and a significant increase in molecular complexity.

A sequential ring-opening/ring-closing process can be envisioned where an initial nucleophilic attack opens one of the three-membered rings, and a subsequent intramolecular reaction involving the newly introduced functionality leads to the formation of a new ring system. For instance, a nucleophile could open the epoxide ring, and the resulting hydroxyl group could then participate in a subsequent intramolecular cyclization, potentially involving the aziridine nitrogen or a substituent.

While specific sigmatropic rearrangements for this compound are not extensively documented, related vinyl-substituted aziridines are known to undergo acs.orgresearchgate.net-sigmatropic rearrangements catalyzed by Lewis acids like copper(II) complexes. nih.gov Such rearrangements in derivatives of the target compound could lead to the formation of various heterocyclic scaffolds.

Furthermore, the aziridine ring can be a precursor to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. Thermal or photochemical activation of an appropriately substituted 2-oxa-5-azabicyclo[4.1.0]heptane derivative could generate an azomethine ylide, which could then undergo intramolecular or intermolecular cycloaddition with a suitable dipolarophile to construct complex polycyclic systems. mdpi.com

The reactivity of this compound can be directed towards divergent reaction pathways to generate a variety of complex molecular scaffolds. By carefully selecting reagents and reaction conditions, it is possible to selectively trigger different reaction cascades. For example, gold-catalyzed cycloisomerization of related enynes has been shown to produce 3-oxa- and 3-azabicyclo[4.1.0]heptanes, and the reaction pathways can be influenced by substituents and the catalyst system, leading to divergent outcomes. acs.orgresearchgate.net This principle could be applied to derivatives of this compound to access a range of structurally diverse molecules.

Functional Group Interconversions on the Bicyclic Scaffold

The this compound scaffold can be further elaborated through various functional group interconversions, allowing for the synthesis of a library of related compounds.

The secondary amine of the aziridine ring is a key site for functionalization. Standard organic transformations can be employed to modify this nitrogen atom, thereby altering the steric and electronic properties of the molecule and providing handles for further synthetic manipulations.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides or through reductive amination. The choice of the alkylating agent and reaction conditions will be crucial to avoid competing ring-opening reactions.

N-Acylation: Acylation of the aziridine nitrogen with acyl chlorides or anhydrides can be readily achieved. The resulting N-acyl derivatives would exhibit different reactivity profiles compared to the parent amine, as the electron-withdrawing acyl group would decrease the nucleophilicity of the nitrogen and potentially influence the regioselectivity of ring-opening reactions.

N-Sulfonylation: Reaction with sulfonyl chlorides would yield N-sulfonylated derivatives. The sulfonamide group is a robust protecting group and a powerful electron-withdrawing group that can significantly impact the reactivity of the aziridine ring.

The following table provides examples of potential N-functionalization reactions.

Reaction TypeReagent ExampleProduct
N-AlkylationMethyl iodide (CH₃I)(1R,6S)-5-Methyl-2-oxa-5-azabicyclo[4.1.0]heptane
N-AcylationAcetyl chloride (CH₃COCl)1-((1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptan-5-yl)ethan-1-one
N-SulfonylationTosyl chloride (TsCl)(1R,6S)-5-Tosyl-2-oxa-5-azabicyclo[4.1.0]heptane

Transformations at the Oxygen Atom

The primary transformations involving the oxygen atom of this compound center on the opening of the strained oxirane ring. This process is characteristic of epoxides and is driven by the release of ring strain. These reactions can be initiated by either electrophilic activation of the oxygen atom or direct nucleophilic attack on one of the adjacent carbon atoms.

Acid-Catalyzed Ring Opening: In the presence of acids, the oxygen atom is protonated, forming a reactive oxonium ion. This activation facilitates the attack of weak nucleophiles. The regioselectivity of the attack is influenced by both electronic and steric factors. For analogous bicyclic epoxides, acid-catalyzed hydrolysis leads to the formation of trans-diols. For instance, the acid-catalyzed ring-opening of cyclohexene (B86901) oxide with water results in trans-1,2-cyclohexanediol. While specific studies on this compound are limited, analogous reactions on N-protected 7-oxa-3-azabicyclo[4.1.0]heptane systems have been shown to yield trans-4-substituted-3-hydroxypiperidines, indicating a preferential attack at the C4 position.

Nucleophilic Ring Opening: A variety of nucleophiles can directly attack the carbon atoms of the oxirane ring, leading to its opening. This reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. The regioselectivity of nucleophilic attack on unsymmetrical epoxides is generally at the less sterically hindered carbon. In the context of the this compound framework, this regioselectivity can be exploited for the synthesis of specific substituted piperidine derivatives. For example, the reaction with organometallic reagents such as Grignard reagents or organolithium compounds is a common method for forming carbon-carbon bonds through epoxide opening.

A summary of representative nucleophilic ring-opening reactions on analogous N-protected 7-oxa-3-azabicyclo[4.1.0]heptane systems is presented below:

NucleophileReagent ExampleProduct TypeRegioselectivity
AzideSodium Azide (NaN₃)trans-4-Azido-3-hydroxypiperidineAttack at C4
ThiolateSodium Thiophenoxide (NaSPh)trans-3-Hydroxy-4-(phenylthio)piperidineAttack at C4
CyanideSodium Cyanide (NaCN)trans-3-Hydroxy-4-cyanopiperidineAttack at C4
OrganocuprateLithium Dimethylcuprate ((CH₃)₂CuLi)trans-3-Hydroxy-4-methylpiperidineAttack at C4

Lewis Acid Coordination: Lewis acids can coordinate to the oxygen atom, enhancing its electrophilicity and promoting ring-opening reactions. This strategy is often employed to control the regioselectivity and stereoselectivity of the reaction. While detailed studies on the specific Lewis acid adducts of this compound are not extensively documented, the principle is well-established in epoxide chemistry. For example, titanium and aluminum-based Lewis acids are commonly used to catalyze the addition of nucleophiles to epoxides.

Derivatization of the Carbocyclic Ring

Derivatization of the six-membered carbocyclic ring of this compound, while maintaining the integrity of the bicyclic core, presents a synthetic challenge due to the reactivity of the strained oxirane ring. However, functionalization at positions not directly involved in the oxirane ring can be envisioned through precursors or by carefully controlled reactions.

Allylic Functionalization of Precursors: A common strategy for introducing functionality on a six-membered ring is through allylic functionalization of a corresponding unsaturated precursor. For instance, a protected 1,2,3,6-tetrahydropyridine (B147620) derivative could undergo allylic oxidation, halogenation, or other electrophilic additions prior to the epoxidation step that forms the 2-oxa-5-azabicyclo[4.1.0]heptane core. This approach allows for the introduction of substituents at the C3 or C4 positions of the final bicyclic product.

Reactions at the Nitrogen Atom: The secondary amine within the piperidine-like ring is a key site for derivatization. N-acylation, N-alkylation, and N-sulfonylation are common transformations that can be readily achieved. These modifications can influence the steric and electronic properties of the molecule, potentially affecting the reactivity of the oxirane ring and providing handles for further synthetic manipulations. For example, the introduction of a bulky N-substituent could direct the approach of incoming reagents to the opposite face of the molecule.

Functionalization via Ring Opening and Recyclization: A more complex, multi-step approach to derivatizing the carbocyclic ring involves a planned ring-opening of the oxirane, functionalization of the resulting piperidine intermediate, and subsequent re-closure to a different bicyclic or modified monocyclic system. While this does not strictly maintain the original bicyclo[4.1.0]heptane skeleton throughout, it represents a valid strategy for accessing a diverse range of derivatives originating from this core structure.

Due to the inherent reactivity of the epoxide moiety, direct functionalization of the carbocyclic ring of this compound itself is not a commonly reported transformation. Research has predominantly focused on the synthesis of the scaffold and its subsequent use as a building block through ring-opening reactions.

Computational and Theoretical Studies of 1r,6s 2 Oxa 5 Azabicyclo 4.1.0 Heptane

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are instrumental in elucidating the electronic structure of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane, offering a detailed picture of its bonding and reactivity.

Molecular Orbital Analysis and Bonding Characteristics

The fusion of the strained three-membered epoxide and aziridine (B145994) rings with the cyclohexane (B81311) chair introduces significant electronic perturbations. Molecular orbital (MO) analysis, typically performed using Density Functional Theory (DFT) or other ab initio methods, reveals the distribution and energies of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In systems containing aziridine and epoxide rings, the HOMO is often associated with the lone pair of electrons on the nitrogen and oxygen atoms, respectively. The LUMO is typically a σ* anti-bonding orbital of the C-N or C-O bonds within the three-membered rings. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

The bonding in the bicyclo[4.1.0]heptane core is characterized by bent "banana" bonds in the three-membered rings, a consequence of severe angle strain. This strain leads to increased p-character in the C-C bonds of the cyclopropane (B1198618) moiety (analogous to the epoxide and aziridine rings), making them more susceptible to nucleophilic attack. The nitrogen atom in the aziridine ring is trivalent, and its bonding characteristics are more complex than the divalent oxygen in the epoxide. researchgate.net

OrbitalTypical LocalizationSignificance
HOMOLone pairs on Nitrogen and OxygenNucleophilic character
LUMOσ* orbitals of C-N and C-O bondsElectrophilic character at carbon atoms
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and stability

Electron Density Distribution and Reactivity Prediction

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, provides a guide to the reactive sites within the molecule. For fused aziridine-epoxide systems, the regions of highest negative electrostatic potential (electron-rich) are expected to be located around the nitrogen and oxygen atoms due to their lone pairs. Conversely, the carbon atoms of the epoxide and aziridine rings are relatively electron-deficient and represent sites susceptible to nucleophilic attack. researchgate.net

Theoretical studies on similar three-membered heterocycles have shown that the reactivity can be tuned by substituents. For instance, electron-withdrawing groups on the aziridine nitrogen can significantly lower the activation energy for nucleophilic ring-opening reactions. nih.gov This is due to the stabilization of the developing negative charge on the nitrogen atom in the transition state. In the case of this compound, the absence of such a substituent on the nitrogen suggests a moderate reactivity towards nucleophiles.

Computational models can predict the regioselectivity of ring-opening reactions. In many cases, nucleophilic attack is favored at the less substituted carbon atom of the three-membered ring. However, electronic effects from the fused ring system can influence this outcome.

Conformational Analysis and Energy Landscapes

Preferred Conformations and Dynamics

The cyclohexane ring in bicyclo[4.1.0]heptane systems typically adopts a boat-like conformation in the cis-fused isomer, as the chair conformation would introduce excessive torsional strain. quora.comechemi.com Therefore, it is expected that the most stable conformer of this compound will feature the six-membered ring in a twisted-boat or boat-like arrangement.

Computational studies on analogous systems have identified multiple local minima on the potential energy surface, corresponding to different boat and twist-boat conformations. These conformers can interconvert through low-energy pathways. nih.gov The specific orientation of the epoxide and aziridine rings relative to the cyclohexane boat will further define the conformational landscape.

Ring Strain Energy Calculations

The presence of the fused three-membered rings introduces significant ring strain into the molecule. The total strain energy is a combination of angle strain, torsional strain, and transannular interactions. Aziridine and oxirane (epoxide) rings possess similar high ring strain energies. mdpi.com

The strain energy of bicyclo[4.1.0]heptane derivatives can be estimated computationally by comparing the heat of formation of the cyclic molecule with that of an appropriate acyclic reference compound. For similar bicyclic systems, the strain energy is a significant contributor to their reactivity, particularly in ring-opening reactions.

Ring SystemTypical Strain Energy (kcal/mol)
Cyclohexane~0 (strain-free reference)
Epoxide (Oxirane)~27
Aziridine~27
Bicyclo[4.1.0]heptaneHigh, due to fused cyclopropane

Pseudorotation and Inversion Barriers

The conformational dynamics of the six-membered ring can be described in terms of pseudorotation, a process where the ring puckering moves around the ring without passing through a high-energy planar state. While well-studied for five-membered rings like cyclopentane, the concept can be extended to the flexible boat-like conformations of the cyclohexane ring in this bicyclic system. The energy barriers for these conformational changes are generally low.

A key dynamic process in this molecule is the pyramidal inversion of the nitrogen atom in the aziridine ring. This "umbrella" motion interconverts the two enantiomeric forms of the pyramidal nitrogen. The barrier to nitrogen inversion in aziridines is significantly higher than in acyclic amines due to the increased angle strain in the planar transition state. scribd.com For a simple aziridine, this barrier is around 17-18 kcal/mol. The fusion to the bicyclic system is expected to further influence this barrier. The rate of inversion can be affected by substituents on the nitrogen and the surrounding steric environment. researchgate.net

Dynamic ProcessDescriptionExpected Energy Barrier
Ring PseudorotationPuckering motion of the six-membered ringLow
Nitrogen InversionPyramidal inversion of the aziridine nitrogenModerately high, influenced by ring fusion

Transition State Modeling for Key Reactions

Transition state modeling for reactions involving this compound would be crucial for understanding its reactivity, particularly in ring-opening reactions, which are characteristic of strained epoxide and aziridine rings. researchgate.net

Computational Elucidation of Reaction Mechanisms

To elucidate the reaction mechanisms, computational chemists would typically employ quantum mechanical calculations. These studies would model the interaction of this compound with various nucleophiles or electrophiles. The goal would be to map out the complete reaction pathway, identifying all intermediates and transition states. For example, in a nucleophilic ring-opening reaction, calculations would determine whether the nucleophile attacks the carbon of the epoxide or the aziridine ring and whether the reaction proceeds through a concerted or stepwise mechanism.

Stereochemical Outcomes from Theoretical Predictions

Computational modeling is a powerful tool for predicting the stereochemical outcome of reactions. For this compound, theoretical studies could predict whether a ring-opening reaction would proceed with inversion or retention of stereochemistry at the reacting carbon center. By comparing the activation energies of the different transition states leading to various stereoisomeric products, the most likely stereochemical outcome can be determined.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation (excluding basic identification)

Theoretical prediction of spectroscopic data can provide valuable insights into the structure and conformation of molecules, which is essential for interpreting experimental results and understanding reaction mechanisms.

Applications of 1r,6s 2 Oxa 5 Azabicyclo 4.1.0 Heptane in Advanced Chemical Synthesis

Utilization as a Chiral Building Block for Complex Molecules

The inherent chirality and dense functionality of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane make it an exemplary chiral building block. The fixed stereochemistry of the cyclopropane (B1198618) ring and the defined spatial relationship between the oxygen and nitrogen heteroatoms provide a rigid template for the stereocontrolled synthesis of more elaborate molecules.

Enantiopure Synthesis of Polycyclic Nitrogen-Containing Compounds

The strained three-membered rings within the 2-oxa-5-azabicyclo[4.1.0]heptane framework are primed for regioselective and stereospecific ring-opening reactions. This reactivity is fundamental to its application in the synthesis of enantiopure polycyclic nitrogen-containing compounds, which are prevalent in natural products and pharmaceuticals.

Nucleophilic attack on the cyclopropane ring can lead to the formation of substituted piperidine (B6355638) derivatives with high stereocontrol. For instance, the reaction with organocuprates or other soft nucleophiles would likely occur at the less hindered carbon of the cyclopropane, leading to a trans-diaxial ring opening, a well-established principle in the chemistry of related bicyclic systems. This strategy could be employed to introduce diverse side chains, which can then undergo further cyclization reactions to construct additional rings.

Table 1: Potential Ring-Opening Reactions for the Synthesis of Polycyclic Scaffolds

NucleophileExpected Product TypePotential Subsequent Transformation
Grignard ReagentsSubstituted PiperidinolsIntramolecular Cyclization
Organolithium CompoundsFunctionalized PiperidinesRing-Closing Metathesis
Enolatesγ-Amino KetonesAldol Condensation/Cyclization

Precursor to Structurally Diverse Heterocycles

Beyond polycyclic systems, this compound can serve as a precursor to a wide array of structurally diverse heterocycles. The sequential or simultaneous opening of the epoxide and aziridine-like functionalities can give rise to a variety of monocyclic and bicyclic heterocyclic systems.

For example, acid-catalyzed hydrolysis could lead to the formation of a dihydroxypiperidine, a valuable scaffold in its own right. Alternatively, reaction with a bifunctional nucleophile could result in the formation of a novel bicyclic or spirocyclic heterocycle. The predictable stereochemical outcome of these transformations, dictated by the rigid starting material, is a key advantage.

Role in the Development of Novel Synthetic Methodologies

The unique reactivity of strained bicyclic systems like this compound can be exploited in the development of new synthetic methods, particularly in the areas of catalysis and stereoselective transformations.

Catalyst Design and Ligand Synthesis

The chiral backbone of 2-oxa-5-azabicyclo[4.1.0]heptane is an attractive scaffold for the design of novel chiral ligands for asymmetric catalysis. The nitrogen atom can be readily functionalized to incorporate coordinating groups, such as phosphines or other Lewis basic moieties. The rigidity of the bicyclic framework would lead to a well-defined chiral environment around a coordinated metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypePotential Coordinating AtomsPotential Catalytic Application
P,N-LigandPhosphorus, NitrogenAsymmetric Hydrogenation
N,N-LigandNitrogen, NitrogenAsymmetric Allylic Alkylation
N,O-LigandNitrogen, OxygenAsymmetric Aldol Reactions

Reagent Development for Stereoselective Transformations

This bicyclic compound could also be utilized as a chiral auxiliary or a key component of a chiral reagent for stereoselective transformations. For instance, attachment of the bicyclic scaffold to a reactive functional group could allow for diastereoselective reactions, with the stereochemical outcome being controlled by the chiral environment of the bicycle. After the reaction, the auxiliary could potentially be cleaved and recovered.

Incorporation into Scaffolds for Structure-Reactivity Relationship Studies (focus on chemical reactivity, not biological)

The rigid and well-defined structure of this compound makes it an excellent platform for studying structure-reactivity relationships in chemical transformations. By systematically modifying the substituents on the bicyclic core and studying the effect on reaction rates and stereochemical outcomes, valuable insights into reaction mechanisms can be gained.

The inherent ring strain of the cyclopropane and epoxide-like rings can be quantified and correlated with reactivity in ring-opening reactions. Such studies can contribute to a deeper understanding of the factors that govern the reactivity of strained heterocyclic systems, which is of fundamental importance in organic chemistry. The insights gained from these studies could then be applied to the rational design of new synthetic strategies and catalysts.

Probing the Influence of Ring Strain on Reactivity

The considerable ring strain within the bicyclo[4.1.0]heptane framework, a consequence of the fused three-membered rings, is a key determinant of its chemical behavior. This strain energy, analogous to that observed in related systems like bicyclo[1.1.0]butanes which possess a strain energy of approximately 66 kcal/mol, facilitates ring-opening reactions that are otherwise energetically unfavorable. nih.gov The release of this strain provides a thermodynamic driving force for reactions, enabling the formation of more stable, less constrained molecular architectures.

The reactivity of this compound is primarily centered around the nucleophilic ring-opening of the aziridine (B145994) and epoxide moieties. Due to the inherent strain, these reactions can often proceed under milder conditions than their acyclic counterparts. The regioselectivity of these ring-opening reactions is a subject of significant synthetic interest. In related fused bicyclic N-aryl aziridines, ring-opening reactions have been shown to proceed with high regioselectivity. nih.gov This selectivity is influenced by both steric and electronic factors. For instance, in the presence of a directing group or under specific catalytic conditions, nucleophilic attack can be guided to a specific carbon atom of the aziridine or epoxide ring.

The increased strain in the azabicyclo[4.1.0]heptane system, when compared to a larger azabicyclo[5.1.0]octane motif, has been observed to lead to reactions occurring at milder temperatures. nih.gov This highlights the direct correlation between ring strain and reactivity. The study of such strained systems allows for a deeper understanding of how mechanical energy stored in chemical bonds can be harnessed to drive chemical transformations.

While specific experimental data on the ring-opening of this compound is not extensively documented in publicly available literature, the reactivity of analogous systems provides a strong predictive framework. For example, the photochemical synthesis of various substituted azabicyclo[4.1.0]heptanes and their subsequent ring-expansion reactions with hydrazine (B178648) demonstrate the utility of this scaffold in generating more complex heterocyclic systems. rsc.orgrsc.org

Below is an interactive data table summarizing the photochemical synthesis of analogous azabicyclo[4.1.0]heptane derivatives, which highlights the feasibility of creating the core structure and its amenability to further transformations driven by strain release.

EntrySubstrateProductYield (%)
1N-(4-methoxy-2-(methoxycarbonyl)phenyl)-N-(2-methylallyl)methanesulfonamideMethyl 5-mesyl-2,2-dimethyl-2,3,3a,4-tetrahydro-1H-benzo[b]cyclopropa[e]azepine-6-carboxylate85
2N-(4-chloro-2-(methoxycarbonyl)phenyl)-N-(2-methylallyl)methanesulfonamideMethyl 8-chloro-5-mesyl-2,2-dimethyl-2,3,3a,4-tetrahydro-1H-benzo[b]cyclopropa[e]azepine-6-carboxylate78
3N-(2-(methoxycarbonyl)phenyl)-N-(2-methylallyl)methanesulfonamideMethyl 5-mesyl-2,2-dimethyl-2,3,3a,4-tetrahydro-1H-benzo[b]cyclopropa[e]azepine-6-carboxylate82

This table presents data for analogous azabicyclo[4.1.0]heptane systems to illustrate the synthetic accessibility and reactivity of the core scaffold.

Investigating Stereoelectronic Effects on Transformations

Stereoelectronic effects play a crucial role in dictating the outcome of reactions involving this compound. These effects arise from the specific spatial arrangement of orbitals and have a profound influence on the transition states of reactions, thereby controlling both the regioselectivity and stereoselectivity of the transformations.

In the context of nucleophilic ring-opening of the aziridine and epoxide rings, the approach of the nucleophile is governed by the stereoelectronic requirement for an anti-periplanar alignment of the attacking nucleophile's orbital and the breaking carbon-heteroatom bond. This is a classic feature of SN2-type reactions, which are common for the ring-opening of three-membered rings. nih.gov The rigid bicyclic framework of this compound restricts conformational flexibility, making the analysis of these stereoelectronic effects more straightforward.

The orientation of the lone pair of electrons on the nitrogen atom of the aziridine can significantly influence the reactivity. In fused bicyclic N-aryl aziridines, the degree of conjugation of the nitrogen lone pair with the aryl ring has been correlated with the lengths of the N-C bonds of the aziridine, which in turn affects the regioselectivity of the ring-opening. While the subject compound lacks an N-aryl group, the principle of how nitrogen hybridization and lone pair orientation affect bond strengths and reactivity remains pertinent, especially if the nitrogen is functionalized with an electron-withdrawing group.

Furthermore, the stereochemistry of the products of ring-opening reactions is a direct consequence of the stereoelectronic control. For instance, the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with various alcohols has been shown to proceed with high diastereoselectivity, which is dictated by the substitution pattern of the aziridine. nih.gov This underscores the importance of the substrate's stereochemistry in determining the stereochemical outcome of the reaction.

The following interactive data table illustrates the stereocontrolled ring-opening of analogous oxazolidinone-fused aziridines, providing insight into the expected stereochemical outcomes for reactions of this compound.

EntryAziridine SubstrateAlcoholProductYield (%)Diastereomeric Ratio
1(3aR,6aS)-5-Benzyl-3a-methyltetrahydro-2H-cyclopenta[d]oxazol-2-one fused aziridineMethanol(R)-4-((S)-1-(Benzyloxy)propan-2-ylamino)-5-methyloxazolidin-2-one85>20:1
2(3aR,6aS)-5-Benzyl-3a-methyltetrahydro-2H-cyclopenta[d]oxazol-2-one fused aziridineEthanol(R)-4-((S)-1-(Benzyloxy)propan-2-ylamino)-5-ethyloxazolidin-2-one82>20:1
3(3aR,7aS)-5-Benzyl-3a,6,7,7a-tetrahydro-2H-benzo[d]oxazol-2-one fused aziridineIsopropanol(R)-4-((1S,2S)-1-(Benzyloxy)-1-phenylpropan-2-ylamino)-5-isopropyloxazolidin-2-one7510:1

This table presents data for analogous fused aziridine systems to illustrate the influence of stereoelectronic effects on reaction outcomes.

Future Prospects for this compound in Organic Synthesis

The unique structural and reactive properties of this compound position it as a promising building block for future applications in organic synthesis. Its densely functionalized and stereochemically rich framework can serve as a versatile scaffold for the synthesis of complex nitrogen- and oxygen-containing molecules.

One of the most promising future directions lies in its use in diversity-oriented synthesis. The regioselective and stereoselective ring-opening of the aziridine and epoxide rings with a wide array of nucleophiles could provide rapid access to a library of structurally diverse compounds. These compounds, possessing multiple stereocenters and functional groups, would be valuable for screening in drug discovery programs and for the development of new catalysts and materials.

Furthermore, the inherent strain of the bicyclic system could be exploited in the development of novel cascade reactions. A single synthetic operation could trigger a series of transformations, driven by the release of ring strain, to rapidly assemble complex polycyclic architectures. Such strategies are highly sought after in modern organic synthesis for their efficiency and atom economy. The development of new catalytic systems that can control the reactivity of this strained heterocycle will be crucial in realizing this potential. nih.gov

The application of this compound as a chiral ligand in asymmetric catalysis is another area ripe for exploration. The rigid backbone and the presence of heteroatoms with lone pairs of electrons make it an attractive candidate for coordination to metal centers. The development of synthetic routes to derivatives of this compound with tunable steric and electronic properties could lead to the discovery of new and highly effective chiral catalysts for a range of asymmetric transformations.

Conclusion

Summary of Key Research Findings and Methodological Advancements

Key research findings have centered on the stereoselective synthesis of the 2-oxa-5-azabicyclo[4.1.0]heptane core. A notable advancement is the diastereoselective intramolecular aziridination of pyran-derived systems, which allows for the construction of the bicyclic framework with control over the stereochemistry. acs.org Another significant methodological advancement is the visible-light-induced intramolecular [2+1] cycloaddition of nucleophilic siloxy carbenes, which offers a catalyst-free approach to the azabicyclo[4.1.0]heptane skeleton. nih.govscispace.comrsc.orgrsc.orgchemrxiv.org This photochemical method is characterized by its operational simplicity and high stereospecificity. nih.govscispace.comrsc.orgrsc.org

In terms of reactivity, studies have demonstrated the susceptibility of the strained aziridine (B145994) ring to undergo nucleophilic ring-opening, providing access to a variety of functionalized morpholine (B109124) derivatives. Furthermore, the bicyclic system has been shown to participate in rearrangement reactions, such as photochemical cascades involving ring-opening and subsequent Michael additions, leading to the formation of more complex heterocyclic structures. nih.govrsc.org

Remaining Challenges and Future Directions in the Synthesis and Reactivity of (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane

Despite the progress, several challenges remain. The development of more efficient and atom-economical synthetic routes to enantiopure this compound is an ongoing objective. While stereoselective methods exist, they often require multiple steps and chiral auxiliaries. Future research could focus on the development of catalytic asymmetric methods for the direct construction of this bicyclic system.

A deeper understanding of the factors controlling the regioselectivity and stereoselectivity of its reactions is also needed. For instance, the regiochemical outcome of ring-opening reactions with different nucleophiles warrants further investigation. Computational studies could play a crucial role in elucidating reaction mechanisms and predicting reactivity, guiding future synthetic efforts. researchgate.net

Future directions in its reactivity could explore its potential in cascade reactions to rapidly build molecular complexity. The development of novel transformations that exploit the unique strain and electronic properties of this scaffold could lead to the discovery of new synthetic methodologies.

Broader Implications for Heterocyclic Chemistry and Organic Synthesis

The study of this compound has broader implications for the fields of heterocyclic chemistry and organic synthesis. The synthetic strategies developed for its preparation can be applied to the synthesis of other strained, bridged heterocyclic systems. The insights gained from its reactivity patterns contribute to a more general understanding of the chemistry of fused aziridine and morpholine rings.

As a chiral building block, this compound and its derivatives hold promise for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. protheragen.ainih.govnih.gov The rigid, conformationally constrained scaffold can serve as a template for the design of novel molecular architectures with specific three-dimensional orientations of functional groups, which is of significant interest in medicinal chemistry. The continued exploration of the chemistry of this compound is expected to lead to further innovations in synthetic methodology and the creation of novel molecular entities with potential applications in various areas of chemical science.

Q & A

Q. What are the optimal synthetic routes for (1R,6S)-2-Oxa-5-azabicyclo[4.1.0]heptane?

A two-step methodology is commonly employed:

Alkylation : React tert-butyl (2-bromoethyl)carbamate with 2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride in the presence of DIPEA (N,N-diisopropylethylamine) in DMSO at 40°C for 16 hours. Purify via silica gel chromatography to isolate tert-butyl (2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)ethyl)carbamate (yield: ~44%).

Deprotection : Treat the product with 4M HCl in tetrahydrofuran (THF) at room temperature for 16 hours to obtain 2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)ethanamine hydrochloride (yield: ~85%) .

Q. Key Table: Synthetic Protocol

StepReagents/ConditionsProductYield
1tert-butyl (2-bromoethyl)carbamate, DIPEA, DMSO, 40°C, 16htert-butyl (2-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)ethyl)carbamate44%
2HCl (4M in dioxane), THF, rt, 16h2-(2-Oxa-5-azabicyclo[4.1.0]heptan-5-yl)ethanamine hydrochloride85%

Q. How is the structural integrity of this bicyclic compound validated post-synthesis?

  • Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS (e.g., C12H22N2O3: observed [M+1]⁺ = 243.1) .
  • NMR Spectroscopy : Analyze bridgehead protons (e.g., bicyclic CH-N and CH-O signals in ¹H/¹³C NMR) and stereochemical assignments via coupling constants .
  • X-ray Crystallography (if applicable): Resolve absolute stereochemistry using single-crystal diffraction for derivatives (e.g., tert-butyl-protected intermediates) .

Q. What reaction conditions are critical for avoiding side products during synthesis?

  • Temperature Control : Maintain ≤40°C during alkylation to prevent epoxide ring-opening or DMSO decomposition .
  • Purification : Use silica gel chromatography with gradients of ethyl acetate in petroleum ether (30–50%) to separate regioisomers or diastereomers .
  • Deprotection Monitoring : Track Boc removal via TLC (Rf shift) to avoid over-acidification, which may degrade the bicyclic core .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound be achieved?

  • Chiral Pool Strategy : Start from enantiopure β-hydroxy-α-amino acids (e.g., serine or threonine) to control bridgehead stereochemistry .
  • Transition Metal Catalysis : Use Rh(II) or Cu(I) catalysts for asymmetric cyclopropanation of oxazine precursors, ensuring >90% enantiomeric excess (ee) .
  • Dynamic Resolution : Employ kinetic resolution during ring-closing steps using chiral auxiliaries or enzymes .

Q. How do impurities form during synthesis, and how are they characterized?

  • Common Impurities :
    • Regioisomers : Incorrect bridgehead substitution (e.g., 5- vs. 7-azabicyclo derivatives) due to competing alkylation pathways .
    • Diastereomers : Arise from incomplete stereochemical control during cyclopropanation .
  • Mitigation :
    • HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to resolve impurities.
    • 2D NMR : NOESY correlations distinguish diastereomers by spatial proximity of bridgehead protons .

Q. What computational methods are used to predict the compound’s reactivity and stability?

  • DFT Calculations : Optimize transition states for cyclopropanation (e.g., B3LYP/6-31G* level) to predict stereochemical outcomes .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO or THF to assess stability under synthetic conditions .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .

Q. What are the applications of this bicyclic scaffold in medicinal chemistry?

  • Constrained Templates : Incorporate into peptidomimetics to enhance metabolic stability and target binding (e.g., protease inhibitors) .
  • CNS Drug Design : Functionalize the nitrogen bridgehead with fluorinated groups (e.g., -CF3) to improve blood-brain barrier penetration .
  • Library Diversification : Use photocatalytic Minisci reactions to introduce heterocycles (e.g., pyridines) at the bridgehead for high-throughput screening .

Q. Key Table: Analytical Data for Quality Control

ParameterMethodExpected Outcome
Molecular WeightESI-MS[M+1]⁺ = 143.1 (C7H16N2O·HCl)
PurityHPLC≥95% (C18 column, 220 nm)
StereochemistryPolarimetry[α]D²⁵ = +15° to +20° (c = 1, MeOH)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.